molecular formula C10H5Cl2N3O3S B2726712 N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide CAS No. 341965-67-1

N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2726712
CAS No.: 341965-67-1
M. Wt: 318.13
InChI Key: QFIBDDUCBVJUBE-UHFFFAOYSA-N
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Description

N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide is a chemical compound with the molecular formula C10H5Cl2N3O3S and a molecular weight of 318.13 g/mol This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, and a dichlorobenzoyl group attached to it

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing thiadiazole and benzoyl moieties.

    Biology: It may have potential as a bioactive molecule, given the biological activities of related compounds.

    Medicine: The compound could be explored for its potential therapeutic properties, although specific studies on its medical applications are limited.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Preparation Methods

The synthesis of N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1,2,3-thiadiazole-4-carboxamide in the presence of a base. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

    Preparation of 3,5-dichlorobenzoyl chloride: This is achieved by reacting 3,5-dichlorobenzonitrile with thionyl chloride.

    Formation of the target compound: The 3,5-dichlorobenzoyl chloride is then reacted with 1,2,3-thiadiazole-4-carboxamide in the presence of a base such as triethylamine in DMF.

Chemical Reactions Analysis

N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Mechanism of Action

The mechanism of action of N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide is not well-documented. based on the structure of the compound, it is likely to interact with biological targets through its thiadiazole and dichlorobenzoyl groups. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide can be compared with other similar compounds, such as:

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound also contains a dichlorobenzoyl group and has been studied for its crystal structure and biological activities.

    3,5-Dichloro-N-(4-chlorophenyl)benzamide:

The uniqueness of this compound lies in the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other dichlorobenzamide derivatives.

Properties

IUPAC Name

(thiadiazole-4-carbonylamino) 3,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O3S/c11-6-1-5(2-7(12)3-6)10(17)18-14-9(16)8-4-19-15-13-8/h1-4H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIBDDUCBVJUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)ONC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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